![molecular formula C17H16N2S B1239329 2-(P-Dimethylaminostyryl)benzothiazole CAS No. 1628-58-6](/img/structure/B1239329.png)
2-(P-Dimethylaminostyryl)benzothiazole
Overview
Description
2-(P-Dimethylaminostyryl)benzothiazole is a chemical compound with the molecular formula C17H16N2S . It has an average mass of 280.387 Da and a monoisotopic mass of 280.103424 Da .
Synthesis Analysis
The synthesis of benzothiazoles, including 2-(P-Dimethylaminostyryl)benzothiazole, has been explored in various studies . A common method involves the reaction of 2-aminothiophenols with different reagents. For instance, one study reported a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another study described a simple, green, and efficient method using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of 2-(P-Dimethylaminostyryl)benzothiazole consists of a benzothiazole ring attached to a styryl group with a dimethylamino substituent . The exact stereochemistry and conformation of the molecule can be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(P-Dimethylaminostyryl)benzothiazole include its molecular formula (C17H16N2S), average mass (280.387 Da), and monoisotopic mass (280.103424 Da) .Scientific Research Applications
Fluorescent Probes in Polymerization Monitoring
2-(P-Dimethylaminostyryl)benzothiazole (DMASBT) has been studied for its potential as a fluorescent probe in the monitoring of polymerization processes. Kabatc et al. (2006) investigated the absorption and fluorescence spectra of DMASBT in various solvents, demonstrating its utility in the observation of polymerization kinetics for materials like methyl methacrylate (MMA) and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol triacrylate (TMPTA) (Kabatc, J., Jȩdrzejewska, B., Bajorek, A., & Pa̧czkowski, J., 2006).
Spectroscopic Studies and Solvatochromic Behavior
DMASBT's solvatochromic behavior, particularly in its excited state, has been a subject of research. Fayed and Ali (2003) explored its absorption and fluorescence spectra in different solvents and acid concentrations, noting its highly solvatochromic intramolecular charge transfer (ICT) emission (Fayed, T. & Ali, S., 2003).
Application in Dye Studies
The compound has also been of interest in dye studies, where its conformational aspects are examined. Das and Patnaik (1985) performed computations on DMASBT as part of a series of p-dimethylaminostyryl dyes, offering insights into their stable conformations (Das, S. & Patnaik, L. N., 1985).
Development of Styrylcyanine Dyes
DMASBT has been used in the synthesis of styrylcyanine dyes. Kovalska et al. (2005) synthesized a series of these dyes and analyzed their spectral-luminescent properties in different contexts, including in the presence of nucleic acids and proteins (Kovalska, V., Kryvorotenko, D. V., Balanda, A., Losytskyy, M., Tokar, V., & Yarmoluk, S., 2005).
Adsorption Studies
Elsherbiny and Fayed (2010) conducted an adsorption study of DMASBT onto Na-montmorillonite, finding that the adsorption is of a chemical nature. Their findings offer insights into the interactions of such compounds with clay minerals (Elsherbiny, A. & Fayed, T., 2010).
Chemotherapeutic Potential
The broader family of benzothiazoles, which includes DMASBT, has shown potential in chemotherapeutics. Elgemeie et al. (2020) reviewed the synthesis, metal complexes, and biological evaluation of benzothiazole derivatives, highlighting their significance in the development of new drugs (Elgemeie, G., Azzam, R. A., & Osman, R. R., 2020).
Photoinitiated Polymerization
DMASBT has been used in studies related to photoinitiated polymerization. Kabatc and Celmer (2009) synthesized a series of hemicyanine dyes, including DMASBT-based ones, for this purpose, providing insights into the photoredox pairs' behavior in polymerization processes (Kabatc, J. & Celmer, A., 2009).
properties
IUPAC Name |
4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMOMSLTZMMLJR-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(P-Dimethylaminostyryl)benzothiazole | |
CAS RN |
1628-58-6, 144528-14-3 | |
Record name | 2-(p-Dimethylaminostyryl)benzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine,N-dimethyl- | |
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Record name | Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 4-[2-(2-benzothiazol-2-yl)vinyl]-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | trans-2-[4-(Dimethylamino)styryl]benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151J9IY8BY | |
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Record name | 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5844 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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